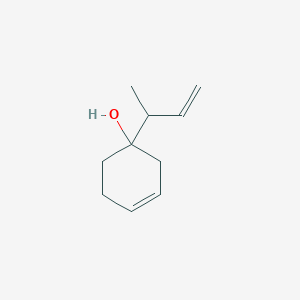
3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) is a chemical compound with the molecular formula C10H16O. It is also known by other names such as 1-Methyl-3-cyclohexen-1-ol and 1-Methyl-3-cyclohexenol . This compound is characterized by its cyclohexene ring structure with a hydroxyl group and a methylpropenyl substituent. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) can be achieved through several methods. One common synthetic route involves the reaction of cyclohex-3-en-1-one with methylmagnesium bromide (Grignard reagent) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s cyclohexene ring and methylpropenyl substituent can participate in various chemical interactions, affecting its reactivity and biological activity.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-but-3-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9(2)10(11)7-5-4-6-8-10/h3-5,9,11H,1,6-8H2,2H3 |
InChI Key |
HXZSQTINUJKXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCC=CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















